

# A Comparative Guide to the Off-Target Kinase Profiles of TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profiles of several Tropomyosin Receptor Kinase (TRK) inhibitors, with a primary focus on entrectinib and its alternatives, including larotrectinib, repotrectinib, and selitrectinib. Understanding the selectivity of these inhibitors is crucial for predicting potential off-target effects, understanding mechanisms of resistance, and guiding the development of next-generation therapies.

### Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) that play a critical role in neuronal development and function. Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, driving the growth of various solid tumors. TRK inhibitors have emerged as a significant class of targeted therapies for patients with NTRK fusion-positive cancers.

While highly effective, the clinical utility of TRK inhibitors can be influenced by their kinase selectivity. Off-target inhibition can lead to adverse events, while a narrow selectivity profile might be susceptible to the development of on-target resistance. This guide presents available off-target kinase profiling data to facilitate a direct comparison of these agents.

# **Off-Target Kinase Profiling Data**



The following tables summarize the available quantitative off-target kinase profiling data for entrectinib, larotrectinib, repotrectinib, and selitrectinib. The data is presented as the percentage of inhibition at a given concentration or as IC50/Kd values, which represent the concentration of the inhibitor required to inhibit 50% of the kinase activity or the dissociation constant, respectively. Lower values indicate higher potency.

It is important to note that a direct comparison is challenging due to variations in the specific kinases profiled and the assay formats used across different studies.

### **Entrectinib Off-Target Profile**

Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK.[1] Its off-target profile has been assessed against a panel of kinases.



| Kinase                                    | IC50 (nmol/L) |
|-------------------------------------------|---------------|
| On-Target                                 |               |
| TRKA                                      | 1             |
| TRKB                                      | 3             |
| TRKC                                      | 5             |
| ROS1                                      | 7             |
| ALK                                       | 12            |
| Selected Off-Targets                      |               |
| JAK2                                      | 40            |
| ACK1                                      | 70            |
| JAK1                                      | 112           |
| IGF1R                                     | 122           |
| FAK                                       | 140           |
| BRK                                       | 195           |
| IR                                        | 209           |
| AUR2                                      | 215           |
| JAK3                                      | 349           |
| RET                                       | 393           |
| Data sourced from a radiometric assay.[2] |               |

# **Larotrectinib Off-Target Profile**

Larotrectinib is a highly selective inhibitor of the TRK family of kinases.[3][4] Kinome profiling data from Carna Biosciences provides a broad overview of its selectivity. The following table highlights kinases with significant inhibition (less than 50% of control at 1  $\mu$ M).



| Kinase                                            | % of Control @ 1μM |
|---------------------------------------------------|--------------------|
| On-Target                                         |                    |
| TRKA                                              | 0                  |
| TRKB                                              | 0                  |
| TRKC                                              | 0                  |
| Selected Off-Targets                              |                    |
| TNK2                                              | 2.6                |
| MAP3K15                                           | 10                 |
| STK10                                             | 11                 |
| MAP4K5                                            | 12                 |
| TNK1                                              | 14                 |
| MAP3K3                                            | 15                 |
| MAP4K3                                            | 16                 |
| STK33                                             | 17                 |
| MAP3K2                                            | 19                 |
| ZAK (MAP3K20)                                     | 20                 |
| MAP4K2                                            | 21                 |
| MINK1                                             | 22                 |
| MAP2K4                                            | 23                 |
| MAP3K1                                            | 24                 |
| MAP3K4                                            | 25                 |
| Data from Carna Biosciences Kinome Profiling. [2] |                    |

# **Repotrectinib Off-Target Profile**



Repotrectinib is a next-generation ROS1/TRK/ALK inhibitor designed to overcome resistance mutations.[5] While a comprehensive public dataset is not available, studies indicate high selectivity with some off-target activity.

| Kinase                               | IC50 (nM) |
|--------------------------------------|-----------|
| On-Target                            |           |
| ROS1                                 | 0.07      |
| TRKA                                 | 0.83      |
| TRKB                                 | 0.05      |
| TRKC                                 | 0.1       |
| ALK                                  | 1.01      |
| Selected Off-Targets                 |           |
| JAK2                                 | 1.04      |
| LYN                                  | 1.66      |
| Src                                  | 5.3       |
| FAK                                  | 6.96      |
| Data from in vitro kinase assays.[6] |           |

## **Selitrectinib Off-Target Profile**

Selitrectinib is another next-generation TRK inhibitor developed to address resistance.[7] It is reported to be highly selective for TRK kinases. However, detailed quantitative off-target profiling data across a broad kinase panel is not readily available in the public domain.

# Signaling Pathways and Experimental Workflows TRK Signaling Pathway

The following diagram illustrates the canonical TRK signaling pathway, which is the primary target of the inhibitors discussed in this guide. Activation of TRK receptors by neurotrophins



leads to the downstream activation of several key signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.



Click to download full resolution via product page

**TRK Signaling Pathway** 

# **Experimental Workflow for Kinase Profiling**

The off-target profiles of kinase inhibitors are typically determined using high-throughput screening methods. The following diagram outlines a generalized workflow for such an experiment.





Click to download full resolution via product page

Kinase Profiling Workflow

# Experimental Protocols Radiometric Kinase Assay (e.g., HotSpot™ Assay)

The radiometric kinase assay is considered a gold standard for determining kinase activity. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.



#### General Protocol:

- Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a
  specific substrate (peptide or protein), a buffer solution with cofactors (e.g., Mg2+, Mn2+),
  and the test inhibitor at various concentrations.
- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (commonly [y-33P]ATP or [y-32P]ATP).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper that binds the substrate.
- Washing: The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unbound ATP.
- Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.
- Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable model.

# Competition Binding Assay (e.g., KINOMEscan™)

Competition binding assays measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.

#### General Protocol:

Assay Components: The assay typically involves three main components: the kinase of
interest (often tagged, e.g., with DNA), an immobilized ligand that binds to the active site of
the kinase, and the test compound.



- Competition: The kinase is incubated with the immobilized ligand in the presence of the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.
- Separation: Unbound components are washed away, leaving the kinase-ligand complexes.
- Quantification: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is done using quantitative PCR (qPCR) to detect the DNA tag on the kinase.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (DMSO vehicle). A reduction in the signal indicates that the test compound has bound to the kinase and displaced the immobilized ligand. The results are often reported as percent of control or can be used to calculate a dissociation constant (Kd).
   [4][8]

### Conclusion

The off-target profiles of TRK inhibitors reveal important differences in their selectivity. Entrectinib, a multi-targeted inhibitor, shows activity against several other kinases in addition to its primary targets. Larotrectinib demonstrates a high degree of selectivity for the TRK family. Repotrectinib, a next-generation inhibitor, is also highly potent against its intended targets with some off-target activity against kinases like JAK2 and Src family members. While comprehensive public data for selitrectinib is limited, it is reported to be a highly selective TRK inhibitor.

The choice of a particular TRK inhibitor for therapeutic use or for further research and development should consider this off-target profile in conjunction with on-target potency, resistance profiles, and clinical efficacy and safety data. The experimental protocols described provide a basis for understanding how these critical selectivity data are generated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Profiling Data 11/4 SEKinome Plot of 60 FDA Approved Kinase Inhibitors Carna Biosciences, Inc. [carnabio.com]
- 3. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion-driven non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Efficacy and Safety of Entrectinib in ROS1 Fusion—Positive NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan data HMS LINCS Project [lincs.hms.harvard.edu]
- To cite this document: BenchChem. [A Comparative Guide to the Off-Target Kinase Profiles
  of TRK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10830844#anizatrectinib-off-target-kinase-profiling-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com